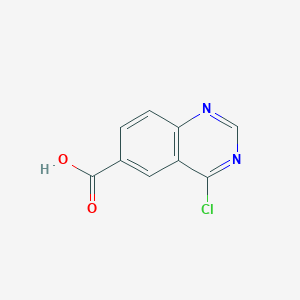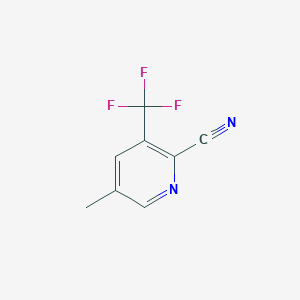![molecular formula C7H5N5 B13659904 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might involve the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as acids or bases to facilitate cyclization.
Oxidizing and Reducing Agents: For redox reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
科学研究应用
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer properties and its ability to modulate biological pathways.
Chemical Biology: It serves as a probe to study enzyme functions and signaling pathways.
作用机制
The mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been studied for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and its ability to form stable interactions with various biological targets. This makes it a valuable compound for drug discovery and development .
属性
分子式 |
C7H5N5 |
|---|---|
分子量 |
159.15 g/mol |
IUPAC 名称 |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,(H3,9,10,11,12) |
InChI 键 |
NJZTZGCFTGEDOM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=NC=NC(=C21)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


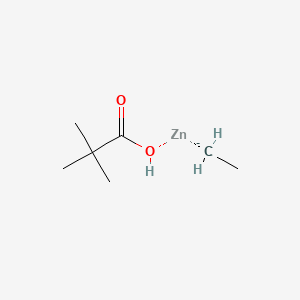
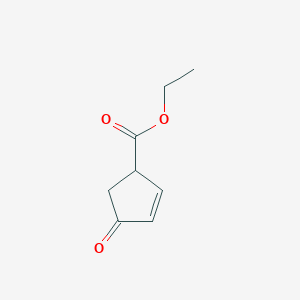
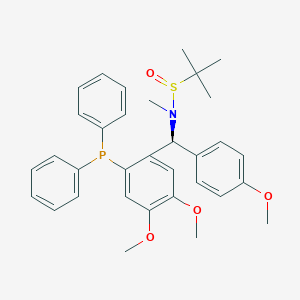
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
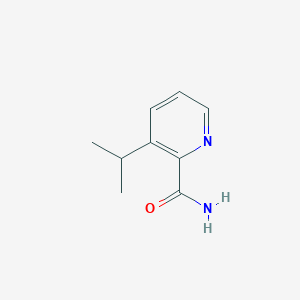

![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
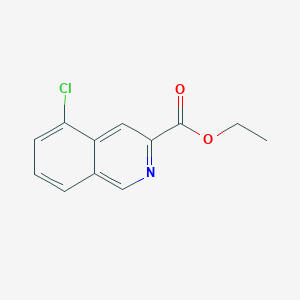
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)

